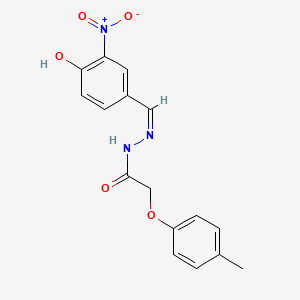![molecular formula C19H17ClN2OS B6028145 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B6028145.png)
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine, also known as CPP, is a chemical compound that has been widely used in scientific research for its potential applications in drug development. CPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用機序
The mechanism of action of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This compound has also been shown to modulate the activity of the dopamine D2 receptor and the NMDA receptor.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to modulate the activity of the dopamine D2 receptor and the NMDA receptor, which are involved in the regulation of mood and behavior. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
実験室実験の利点と制限
One of the advantages of using 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine in lab experiments is its well-characterized mechanism of action and biochemical and physiological effects. This makes it a useful tool for studying the neurobiology of mood and behavior. However, one limitation of using this compound is that its effects may not translate directly to humans, and further research is needed to determine its potential therapeutic applications in humans.
将来の方向性
There are several future directions for research on 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine. One area of research is to further elucidate its mechanism of action and its effects on the neurobiology of mood and behavior. Another area of research is to study its potential therapeutic applications in humans, particularly in the treatment of anxiety disorders, depression, and schizophrenia. Additionally, research could be conducted to develop new derivatives of this compound with improved pharmacological properties and therapeutic potential.
合成法
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine can be synthesized through various methods, including the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form 3-chloro-1-benzothiophene-2-carbonyl chloride, which is then reacted with piperazine and phenyl magnesium bromide to form this compound. Another method involves the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form 3-chloro-1-benzothiophene-2-carbonyl chloride, which is then reacted with piperazine and phenyl isocyanate to form this compound.
科学的研究の応用
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine has been widely used in scientific research for its potential applications in drug development. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been proposed as a potential treatment for anxiety disorders and depression. This compound has also been studied for its potential applications in the treatment of schizophrenia, as it has been shown to have antipsychotic effects in animal models.
特性
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c20-17-15-8-4-5-9-16(15)24-18(17)19(23)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCUSJTUNHYODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylthio)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6028073.png)
![ethyl 4-methyl-5-phenyl-2-{[2,2,2-trifluoro-1-(methoxycarbonyl)-1-(propionylamino)ethyl]amino}thiophene-3-carboxylate](/img/structure/B6028081.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-ethyl-2-furyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6028085.png)
![ethyl 2-[(4-methoxyphenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6028093.png)
![methyl 2-{[(2-heptanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6028094.png)
![methyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6028118.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6028128.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B6028137.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B6028143.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6028161.png)
![methyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate](/img/structure/B6028168.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6028172.png)
![N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B6028180.png)
